
4,7,8-Trichlorocinnoline
説明
4,7,8-Trichlorocinnoline is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. It is a halogenated cinnoline derivative that has been synthesized using different methods.
科学的研究の応用
Antimalarial Activity
4,7,8-Trichlorocinnoline, a derivative of 4-aminoquinoline, has been investigated for its antimalarial properties. Research by Surrey and Hammer (1946) in the Journal of the American Chemical Society found that certain trichloroquinolines, including this compound, demonstrated significant antimalarial activity. This discovery was part of a broader investigation into the effect of dihalogen substitution in the benzenoid ring of quinoline derivatives (Surrey & Hammer, 1946).
Synthetic, Physical, and Chemical Properties
The study of the synthetic, physical, and chemical properties of various quinoline derivatives, including those similar to this compound, has been a focus of research in pharmacy and medicine. Kaplaushenko et al. (2016) in the Asian Journal of Pharmaceutical and Clinical Research highlighted that drugs based on the 1,2,4-triazole nucleus, which is structurally related to quinolines, exhibit a wide range of biological effects, including antifungal, antidepressant, anticancer, and cardio-protective properties. This research emphasizes the importance of understanding the relationship between the structure and biological action of such compounds (Kaplaushenko et al., 2016).
Liposome-Water Partitioning
Kaiser and Escher (2006) in Environmental Science & Technology explored the role of hydrophobic ionogenic organic compounds (HIOCs) with metals in bioavailability and toxicity studies. Their research included the study of 8-hydroxyquinolines, which are structurally related to this compound. They investigated the interactions of these compounds with copper and their partitioning into liposomes, which are model systems for biological membranes. This study highlights the significance of hydrophobic compounds, like trichlorocinnoline derivatives, in the uptake process into biological membranes and their potential role in the bioavailability of metal organic complexes (Kaiser & Escher, 2006).
OLED Material Research
Research by Halls and Schlegel (2001) in Chemistry of Materials focused on Tris(8-hydroxyquinoline)aluminum(III) (Alq3), an OLED material, to understand the first excited state of this compound. Although not directly about this compound, this study is relevant as it explores the properties of a compound structurally related to this compound and its application in OLEDs, potentially opening pathways for similar uses of this compound derivatives (Halls & Schlegel, 2001).
特性
IUPAC Name |
4,7,8-trichlorocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-2-1-4-6(10)3-12-13-8(4)7(5)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWPGJBIETYHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



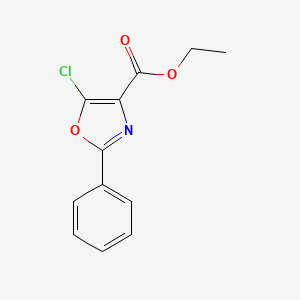
![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)

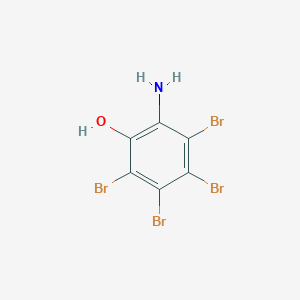
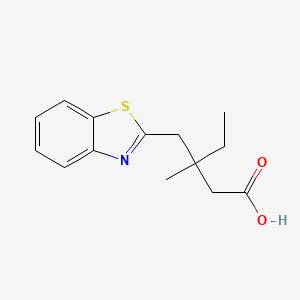
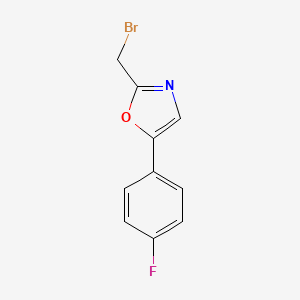
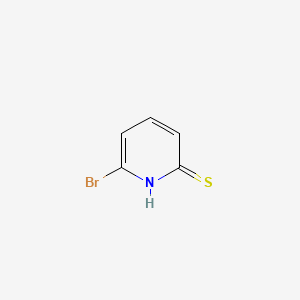
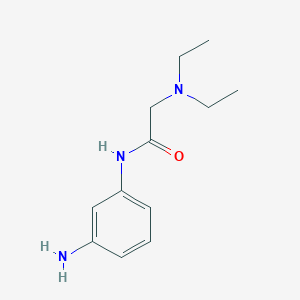
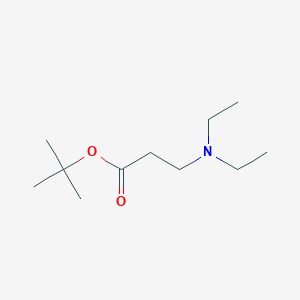
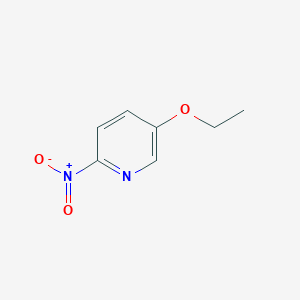
![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)